molecular formula C23H19NO3 B14126758 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one

Cat. No.: B14126758
M. Wt: 357.4 g/mol
InChI Key: UUWPJMSSVQMRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-chromen-4-one is a synthetic organic compound belonging to the flavone family. Flavones are a class of polyphenolic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-4-one core structure substituted with methoxyphenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 4-methylphenylamine.

    Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and 4-methylphenylamine in the presence of a suitable catalyst, such as piperidine, to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chromen-4-one core structure.

    Substitution: The final step involves the substitution of the chromen-4-one core with the methoxyphenyl and methylphenyl groups using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole
  • 3-(4-methoxyphenyl)propionic acid
  • 4-methoxyphenyl isothiocyanate

Uniqueness

3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-(4-methylanilino)chromen-4-one

InChI

InChI=1S/C23H19NO3/c1-15-3-7-17(8-4-15)24-18-9-12-20-22(13-18)27-14-21(23(20)25)16-5-10-19(26-2)11-6-16/h3-14,24H,1-2H3

InChI Key

UUWPJMSSVQMRIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.